molecular formula C14H10O6 B14291237 Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate CAS No. 116896-76-5

Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate

Cat. No.: B14291237
CAS No.: 116896-76-5
M. Wt: 274.22 g/mol
InChI Key: JQPGCVIQJSBNNV-UHFFFAOYSA-N
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Description

Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate is a naphthalene-derived compound featuring two ester groups at positions 2 and 3, along with two ketone (dioxo) functionalities at positions 5 and 6. This structure combines aromaticity (in the naphthalene core) with partial saturation (dihydro groups at positions 5 and 8), rendering it a versatile intermediate in organic synthesis.

The compound’s dual ester and ketone functionalities likely influence its reactivity, solubility, and applications in pharmaceuticals or materials science. For example, the electron-withdrawing ketone groups may enhance electrophilic character, enabling participation in conjugate additions or cyclization reactions.

Properties

CAS No.

116896-76-5

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

dimethyl 5,8-dioxonaphthalene-2,3-dicarboxylate

InChI

InChI=1S/C14H10O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6H,1-2H3

InChI Key

JQPGCVIQJSBNNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=O)C=CC(=O)C2=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition Using Methyl Coumalate and Hydroxyquinone

The Diels–Alder reaction between methyl coumalate (2-pyrone-5-carboxylate) and hydroxyquinone (1,4-dihydroxybenzene) represents a foundational method for constructing the naphthoquinone core of dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate. Thieme Connect details this approach, where methyl coumalate acts as a dienophile, reacting with hydroxyquinone under mild conditions.

Reaction Conditions and Optimization

The reaction proceeds in acetonitrile at 45°C for 24 hours, catalyzed by triethylamine. The base facilitates deprotonation of hydroxyquinone, enhancing its diene reactivity. Initial yields of 45% were achieved, with purification via column chromatography. Key variables affecting efficiency include:

  • Solvent polarity : Acetonitrile’s high polarity stabilizes the transition state.
  • Temperature : Elevated temperatures (45°C) accelerate reaction kinetics without promoting side reactions.
  • Stoichiometry : A 0.9:1.0 ratio of methyl coumalate to hydroxyquinone minimizes unreacted starting material.

The product, methyl 6-methoxy-5,8-dioxo-5,8-dihydronaphthalene-2-carboxylate, undergoes esterification to yield the dimethyl derivative. While this method is straightforward, its moderate yield has spurred investigations into alternative routes.

Rhodium(II)-Catalyzed N–H Insertion and Cyclodehydration

A modular synthesis leveraging rhodium(II)-acetate catalysis, reported by ACS The Journal of Organic Chemistry, enables access to highly substituted naphthoquinones. Although initially designed for 3-azapyrroles, this method indirectly produces this compound as a key intermediate.

Mechanistic Insights

The process involves three telescoped steps:

  • Copper-catalyzed alkyne–azide cycloaddition (CuAAC) : Forms 1-sulfonyl-1,2,3-triazoles from alkynes and sulfonyl azides.
  • Rhodium(II)-mediated N–H insertion : Generates α-aminoketones via azavinyl carbene intermediates.
  • BF₃·OEt₂-catalyzed cyclodehydration : Drives aromatization to yield the naphthoquinone scaffold.
Critical Optimization Parameters
  • Catalyst loading : Rhodium(II)-acetate (2 mol%) balances reactivity and cost.
  • Lewis acid strength : BF₃·OEt₂ (3.0 equiv) outperforms weaker acids (e.g., p-TsOH), achieving 72% yield in dichloromethane at 80°C.
  • Solvent effects : Dichloromethane’s low nucleophilicity prevents side reactions, whereas polar solvents like acetonitrile reduce yields.

This method’s versatility allows incorporation of electron-withdrawing groups (e.g., NO₂, CN) on the naphthoquinone ring, though steric hindrance from bulky substituents necessitates longer reaction times.

Lewis Acid-Mediated Esterification of Naphthalenedicarboxylic Acid

ChemSpider identifies this compound as the diester of 2,3-naphthalenedicarboxylic acid. While direct esterification routes are less documented, analogous procedures for related naphthoquinones suggest viable pathways.

Proposed Protocol

  • Synthesis of 5,8-dihydroxy-2,3-naphthalenedicarboxylic acid : Oxidative dimerization of catechol derivatives followed by carboxylation.
  • Esterification with methanol : Acid-catalyzed (H₂SO₄, HCl) or Dean–Stark-assisted reflux achieves diester formation.
Challenges and Solutions
  • Oxidative instability : The quinone moiety is prone to over-oxidation; inert atmospheres (N₂/Ar) and low temperatures mitigate degradation.
  • Steric hindrance : Bulky ester groups require prolonged reaction times (48–72 hours) for complete conversion.

Comparative Analysis of Synthetic Routes

Method Key Reactants Catalyst System Yield (%) Advantages Limitations
Diels–Alder Methyl coumalate, hydroxyquinone Triethylamine 45 Simple setup, mild conditions Moderate yield, limited scalability
Rhodium(II) cascade 1-Sulfonyl-1,2,3-triazoles Rh(II)/BF₃·OEt₂ 72 High yield, modular substituents Costly catalysts, multi-step
Esterification 2,3-Naphthalenedicarboxylic acid H₂SO₄ N/A Direct functionalization Undocumented optimization

The rhodium-catalyzed method offers superior yields and functional group tolerance, making it preferable for research-scale applications. Conversely, the Diels–Alder approach suits rapid access to the core scaffold despite lower efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Dimethyl 2,7-Naphthalenedicarboxylate

  • Molecular Formula : C₁₄H₁₂O₄; Molecular Weight : 244.24 g/mol .
  • Applications: Primarily used as a monomer in polymer synthesis or as a ligand in coordination chemistry due to its ester-rich structure.

Dimethyl trans-1,2-Dihydro-1-arylnaphthalene-2,3-dicarboxylate (Dimethyl Thomasidioate, 9a)

  • Structure : Partially saturated (1,2-dihydro) naphthalene with aryl substitution at position 1 and ester groups at positions 2 and 3.
  • Synthesis : Produced via FeCl₃-mediated oxidative coupling of Me-sinapyl alcohol (Me-Sin) in acetone-water .
  • Key Differences :
    • Contains a single aryl group instead of ketones, altering steric and electronic profiles.
    • Used as a key intermediate in lignan synthesis, whereas the dioxo analog may favor redox-driven transformations .

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

  • Structure : Bicyclic system with an oxygen bridge (7-oxa) and ester groups at positions 2 and 3.
  • Synthesis : Derived from cycloaddition of dimethyl acetylene dicarboxylate with furan .
  • Key Differences :
    • The bicyclic framework limits conjugation compared to the planar naphthalene system of the target compound.
    • Reacts with dienes (e.g., 1,3-cyclohexadiene) to form tetracyclic products, a pathway less accessible to the dioxo analog due to structural constraints .

Hexahydro-Epoxy-Methanonaphthalene Dicarboxylate (CAS 78416-74-7)

  • Structure: Hexahydro ring system with epoxy and methano bridges; ester groups at positions 2 and 3.
  • Key Differences: High saturation and bridged rings confer rigidity, contrasting with the partially unsaturated dioxo compound. Potential use in agrochemicals or stereoselective catalysis due to complex stereochemistry .

5,8-Dialkoxy-2-keto-1,2,3,4-tetrahydronaphthalene Derivatives

  • Structure : Tetrahydronaphthalene core with alkoxy groups at positions 5 and 8 and a ketone at position 2.
  • Synthesis : Produced via oxidation of 5,8-dialkoxy-tetrahydronaphthalene precursors .
  • Key Differences :
    • The ketone at position 2 (vs. 5 and 8 in the target compound) shifts reactivity toward nucleophilic attacks at distinct sites.
    • Used in synthesizing anthracycline antibiotics (e.g., doxorubicin precursors), highlighting pharmacological relevance .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Synthesis Method Applications
Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate C₁₄H₁₂O₆ 2,3-diesters; 5,8-diketones Likely oxidation of dihydro precursors Pharmaceuticals, redox-active intermediates
Dimethyl 2,7-naphthalenedicarboxylate C₁₄H₁₂O₄ 2,7-diesters Esterification of naphthalene acid Polymer chemistry, ligands
Dimethyl thomasidioate (9a) C₁₆H₁₆O₄ 1-aryl; 2,3-diesters; 1,2-dihydro FeCl₃-mediated oxidative coupling Lignan synthesis
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate C₁₁H₁₀O₅ Bicyclic; 7-oxa bridge Cycloaddition with furan Diels-Alder reactions, tetracyclic products

Research Findings and Implications

  • Reactivity: The 5,8-dioxo groups in the target compound enhance electrophilicity, making it suitable for Michael additions or as a dienophile in cycloadditions. In contrast, dimethyl 2,7-naphthalenedicarboxylate’s lack of ketones limits such reactivity .
  • Synthetic Utility : Compounds like dimethyl thomasidioate (9a) and the bicyclic analog demonstrate the importance of substitution patterns in directing reaction pathways (e.g., lignan synthesis vs. cycloadditions) .
  • Safety Profile: Limited toxicological data for dimethyl 2,7-naphthalenedicarboxylate suggest caution, while the dioxo analog’s reactive ketones may necessitate stringent handling protocols .

Biological Activity

Dimethyl 5,8-dioxo-5,8-dihydronaphthalene-2,3-dicarboxylate (DMDD) is a synthetic compound belonging to the naphthalene family, characterized by its dioxo and dicarboxylate functional groups. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10O6
  • Molecular Weight : 250.21 g/mol
  • Structural Characteristics : DMDD features two carbonyl groups and two carboxylate groups positioned on a naphthalene backbone, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DMDD exhibits significant antimicrobial activity. In a study evaluating various naphthalene derivatives, DMDD demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, revealing that DMDD has a potent effect against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that DMDD could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

DMDD has also been evaluated for its antioxidant properties. Using the DPPH radical scavenging assay, DMDD showed significant radical scavenging activity compared to standard antioxidants such as ascorbic acid. The half-maximal inhibitory concentration (IC50) for DMDD was found to be approximately 25 µg/mL, indicating its potential utility in preventing oxidative stress-related diseases.

The biological activity of DMDD can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : DMDD has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.
  • DNA Interaction : Preliminary studies suggest that DMDD can intercalate into DNA strands, potentially disrupting replication and transcription processes in microbial cells.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, DMDD reduces oxidative stress in cells, which is crucial in various pathological conditions.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DMDD against resistant strains of bacteria. Results indicated that DMDD not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics.
  • Antioxidant Assessment : Another investigation focused on the antioxidant capacity of DMDD in vitro and in vivo models. The study demonstrated that administration of DMDD significantly reduced markers of oxidative stress in liver tissues of rats subjected to induced oxidative damage.

Q & A

Basic Question

  • NMR : ¹H and ¹³C NMR confirm ester groups (δ ~3.8–4.0 ppm for methyl esters) and aromatic protons (δ ~6.5–8.5 ppm).
  • IR : Strong carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H⁺]⁺) and fragmentation patterns.
  • X-ray Diffraction : Resolves crystal packing and substituent geometry .

What strategies resolve contradictions in reported biological activities of this compound?

Advanced Question
Discrepancies in bioactivity data (e.g., antimicrobial MIC values) may arise from purity variations or assay protocols. Solutions include:

  • Purity Analysis : HPLC (>98% purity) to rule out impurities.
  • Standardized Assays : Follow CLSI guidelines (e.g., microbroth dilution in Mueller-Hinton broth for bacteria).
  • Comparative Studies : Parallel testing with reference compounds (e.g., amikacin for bacteria) under identical conditions .

Basic Question

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Use ethanol or methanol for high-purity crystals.
  • Membrane Technologies : Nanofiltration to remove unreacted starting materials .

How does the compound’s structure influence its role as a dienophile in cycloaddition reactions?

Advanced Question
The electron-withdrawing ketone and ester groups activate the naphthalene ring as a dienophile. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) paired with computational modeling (DFT) can quantify regioselectivity. For example, the 5,8-dioxo groups stabilize transition states in [4+2] cycloadditions, confirmed by X-ray crystallography of adducts .

How can researchers link mechanistic studies of this compound to broader theoretical frameworks?

Advanced Question
Mechanistic hypotheses (e.g., radical intermediates in photochemical reactions) should align with conceptual frameworks like frontier orbital theory or Marcus theory for electron transfer. For instance, transient absorption spectroscopy can detect triplet-state intermediates, validating theoretical predictions of energy transfer pathways .

What are the challenges in scaling up synthesis, and how can they be addressed?

Advanced Question
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:

  • Process Simulation : Aspen Plus® modeling of reaction kinetics and heat flow.
  • Continuous Flow Reactors : Improve mixing and temperature control.
  • Quality-by-Design (QbD) : DOE approaches to define critical process parameters .

How can the compound’s stability under varying conditions (pH, light) be systematically evaluated?

Basic Question

  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess decomposition products.
  • Thermal Analysis : TGA/DSC for melting points and decomposition thresholds .

What advanced applications in materials science are feasible for this compound?

Advanced Question
The conjugated naphthalene system suggests use in:

  • Organic Electronics : As a dopant in conjugated polymers (e.g., conductivity studies via four-probe measurements).
  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or sensing applications .

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